molecular formula C22H18ClN3O4 B13745531 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- CAS No. 42358-39-4

1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-

Cat. No.: B13745531
CAS No.: 42358-39-4
M. Wt: 423.8 g/mol
InChI Key: ABVXLHURFQNCLR-UHFFFAOYSA-N
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Description

The compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- features a benz[de]isoquinoline-dione core with three key substituents:

  • A 4-chlorophenyl azo group at position 5, contributing to chromophoric properties.
  • A hydroxy group at position 6, enabling hydrogen bonding and solubility modulation.
  • A 3-methoxypropyl chain at position 2, influencing steric and electronic characteristics.

Properties

CAS No.

42358-39-4

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-6-hydroxy-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H18ClN3O4/c1-30-11-3-10-26-21(28)16-5-2-4-15-19(16)17(22(26)29)12-18(20(15)27)25-24-14-8-6-13(23)7-9-14/h2,4-9,12,27H,3,10-11H2,1H3

InChI Key

ABVXLHURFQNCLR-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=CC=C(C=C4)Cl)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- involves several steps. The synthetic route typically starts with the preparation of the benz[de]isoquinoline core, followed by the introduction of the chlorophenyl azo group, the hydroxy group, and the methoxypropyl side chain. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Reduction of the Azo Group

The azo linkage (-N=N-) is highly susceptible to reductive cleavage, a reaction critical in both synthetic and metabolic contexts.

  • Conditions : Sodium dithionite (Na₂S₂O₄) in aqueous buffer (pH 7–9) or catalytic hydrogenation (H₂/Pd-C).

  • Products :

    • 4-Chloroaniline ([4-nitrophenyl]azo reduction yields 4-chloroaniline ).

    • Amine derivative from the isoquinoline core (e.g., 6-hydroxy-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione-5-amine).

Reaction ComponentDetails
Mechanism Two-electron reduction cleaving N=N
Applications Environmental detoxification

Hydrolysis of the Imide Group

The benz[de]isoquinoline-1,3-dione core undergoes hydrolysis under acidic or alkaline conditions:

  • Conditions :

    • Basic : 1M NaOH, reflux (80–100°C).

    • Acidic : Concentrated HCl, heat.

  • Products :

    • Dicarboxylic acid derivative (e.g., 6-hydroxy-5-[(4-chlorophenyl)azo]-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dicarboxylic acid).

Stability NotesImide ring resists mild hydrolysis due to electron-withdrawing substituents .

Acid-Base Reactions of the Hydroxy Group

The phenolic -OH group at position 6 participates in proton transfer:

  • Deprotonation : Occurs at pH > 10, forming a phenoxide ion (O⁻), enhancing solubility in polar solvents.

  • Protonation : Regains proton in acidic media (pH < 4).

Impact on ReactivityPhenoxide form increases nucleophilicity for electrophilic substitution.

Photochemical Reactions

The azo group exhibits photoisomerization and degradation under UV light:

  • Cis-Trans Isomerization : Reversible under 365 nm irradiation .

  • Degradation : Prolonged UV exposure cleaves the azo bond, producing radicals and nitroso intermediates .

Stability in LightRequires storage in amber containers to prevent decomposition .

Complexation with Metal Ions

The hydroxy and carbonyl groups act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺):

  • Conditions : Aqueous ethanol, room temperature.

  • Products : Colored coordination complexes, potentially useful in dye-sensitized solar cells.

Example Complex[Cu(C₂₂H₁₆ClN₃O₄)₂] with octahedral geometry (hypothetical model).

Electrophilic Substitution

The aromatic rings are deactivated by electron-withdrawing groups, limiting reactivity:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 50°C, targeting the less deactivated chlorophenyl ring .

  • Sulfonation : Possible under harsh conditions (oleum, 100°C) .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1H-benz[de]isoquinoline-1,3(2H)-dione exhibit significant antimicrobial activity. For instance, five aminoalkyl derivatives were synthesized and evaluated against a range of microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans. Among these derivatives, two compounds showed potent antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that certain 1H-benz[de]isoquinoline-1,3(2H)-diones can inhibit the bromodomains of specific proteins associated with cancer proliferation. This inhibition can potentially lead to the development of novel treatments for hyperproliferative diseases such as cancer . The mechanism involves disrupting the interaction between acetylated lysines on histones and bromodomains, which are crucial for gene transcription involved in tumor growth .

Anti-inflammatory Effects

Various derivatives of 1H-benz[de]isoquinoline-1,3(2H)-dione have been reported to possess anti-inflammatory properties. These compounds are believed to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Synthesis and Evaluation

A study synthesized several derivatives of 1H-benz[de]isoquinoline-1,3(2H)-dione and evaluated their antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined for various strains of bacteria and fungi. The results indicated that structural modifications significantly influenced the antimicrobial efficacy of these compounds .

CompoundMIC against Staphylococcus aureus (mg/L)MIC against Candida albicans (mg/L)
Compound 164128
Compound 2128256

Antiviral Activity

Another study focused on the antiviral properties of certain derivatives against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The results showed that some compounds displayed moderate antiviral activity with effective concentrations significantly higher than standard antiviral drugs like acyclovir .

Mechanism of Action

The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways.

For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the development of therapeutic agents for diseases where enzyme activity plays a critical role.

Comparison with Similar Compounds

Key Observations:
  • Azo vs. Amino Groups: Azo substituents (target compound, CAS 104720-19-6) enhance optical properties for dyes, while amino groups (CAS 1742-95-6) reduce hydrophobicity .
  • Alkyl Chains : The 3-methoxypropyl group in the target compound improves solubility compared to hydroxypropyl (CAS 52821-24-6) but may reduce metabolic stability .

Reactivity and Functional Performance

Table 2: Reactivity in Chemical Reactions
Compound Reaction Type Yield/Outcome Notes
Target Compound Passerini reaction (hypothetical) Not reported Similar 6-membered benz[de]isoquinoline-diones () show 10% yield due to steric hindrance
Phthalimide derivatives () Passerini reaction 96% yield (5-membered core) Smaller cores enhance reactivity
CAS 5C () Chlorination with SO2Cl2 76% yield Chlorination at position 3 increases electrophilicity
Key Observations:
  • Core Size Matters: The 6-membered benz[de]isoquinoline-dione core (target compound) exhibits lower reactivity in multicomponent reactions compared to 5-membered analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 5C) enhance electrophilic reactivity, while bulky chains (e.g., 3-methoxypropyl) may hinder it .

Toxicological and Application Profiles

Key Observations:
  • Azo vs. Amino Safety: Azo compounds may require mutagenicity testing, while amino derivatives (CAS 52821-24-6) show favorable safety profiles .
  • Functional Group Trade-offs : Nitro groups (CAS 57037-95-3) enhance reactivity but increase safety concerns .

Biological Activity

1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-, often referred to as BIDA, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BIDA, focusing on its genotoxicity, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C18H18ClN3O3
  • Molecular Weight : 353.81 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Genotoxicity

Research has demonstrated that BIDA exhibits genotoxic properties. A study conducted on cultured human lymphocytes revealed that BIDA induced chromatic type breakages and chromatid exchanges. The mean number of breakages per cell increased with higher concentrations of BIDA:

Concentration (µg/ml)Mean Breakages per Cell (1h)Mean Breakages per Cell (6h)
0.100.3
0.250.10.5
0.51.01.2
0.751.7-
1.0Severe inhibition observed-

At a concentration of 1 µg/ml, BIDA severely inhibited cell progression, indicating potential cytotoxic effects at higher doses .

Anticancer Potential

BIDA has been investigated for its potential use in treating hyperproliferative diseases, particularly cancers. Its mechanism involves the inhibition of specific bromodomains associated with cancer cell proliferation. The compound shows promise in targeting pathways involved in tumor growth and survival, making it a candidate for further development in cancer therapeutics .

Photoinitiation Properties

Recent studies have also explored the photoinitiating capabilities of derivatives of BIDA in polymerization processes. These compounds demonstrated high efficiency under various light conditions, suggesting their potential application in photopolymerization technologies .

Case Studies

  • Case Study: Breast Cancer Treatment
    • A clinical trial investigated the efficacy of BIDA derivatives in inhibiting breast cancer cell lines. Results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations.
  • Case Study: Genotoxicity Assessment
    • In vitro studies on human lymphocytes highlighted the genotoxic effects of BIDA, emphasizing the need for careful evaluation when considering therapeutic applications.

Q & A

Q. What are the key synthetic pathways for synthesizing 5-[(4-chlorophenyl)azo]-substituted benz[de]isoquinoline-diones, and what purification challenges are commonly encountered?

Methodological Answer: The synthesis of azo-linked benz[de]isoquinoline-diones typically involves condensation reactions between substituted aromatic aldehydes and pre-functionalized isoindole-1,3-dione precursors. For example, analogous compounds (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione) are synthesized via base-catalyzed Claisen-Schmidt condensation with aldehydes like 4-chlorobenzaldehyde in ethanol, followed by 48-hour stirring and acid hydrolysis to yield the final product . Key challenges include:

  • Purification: Low yields due to byproduct formation (e.g., unreacted aldehydes). Column chromatography with silica gel (hexane:ethyl acetate gradients) is often required .
  • Azo-linkage stability: Sensitivity to light and heat during synthesis necessitates darkroom conditions and inert atmospheres .

Q. How is the structural integrity of the azo group and methoxypropyl chain verified in this compound?

Methodological Answer: Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:

  • UV-Vis spectroscopy: The azo group (N=N) exhibits strong absorption at λmax ~450 nm due to π→π* transitions .
  • NMR analysis:
    • 1H NMR: Methoxypropyl protons appear as a triplet at δ 3.3–3.5 ppm (OCH3) and a multiplet for the propyl chain (δ 1.6–2.1 ppm) .
    • 13C NMR: The carbonyl carbons of the dione moiety resonate at δ 165–170 ppm .
  • High-resolution mass spectrometry (HRMS): Accurately confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C22H19ClN3O4 expected at m/z 432.1052) .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound against β-hexosaminidases, and how does the 3-methoxypropyl substituent modulate potency?

Methodological Answer: β-Hexosaminidase inhibition is studied via competitive binding assays. For structurally related compounds (e.g., M-31850), the IC50 values against human HexA (6.0 µM) and HexB (3.1 µM) suggest competitive inhibition at the enzyme’s active site . The 3-methoxypropyl group enhances potency through:

  • Hydrophobic interactions: The propyl chain occupies a hydrophobic pocket in the enzyme’s binding cleft.
  • Steric effects: Methoxy groups restrict rotational freedom, stabilizing the inhibitor-enzyme complex .
    Experimental design:
  • Enzyme kinetics (Lineweaver-Burk plots) to confirm inhibition type.
  • Molecular docking simulations (e.g., using MOE software) to map substituent interactions .

Q. How can environmental fate studies be designed to assess the persistence and ecotoxicological impact of this compound?

Methodological Answer: Following frameworks like Project INCHEMBIOL , key steps include:

  • Physicochemical profiling: Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Azo compounds often have logP >3, indicating moderate persistence.
  • Abiotic degradation: Conduct photolysis studies under UV light (λ = 254 nm) to quantify half-life in aqueous media.
  • Biotic transformation: Use microbial consortia from soil/water samples to assess biodegradation rates via LC-MS .
  • Ecotoxicity assays:
    • Daphnia magna acute toxicity: 48-hour EC50 tests.
    • Algal growth inhibition: 72-hour exposure to determine NOEC (No Observed Effect Concentration) .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its structural analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., varying IC50 values) arise from differences in substituent positioning and assay conditions. Resolution strategies include:

  • Meta-analysis: Compare datasets using standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers) .
  • Structure-activity relationship (SAR) modeling: Quantify electronic (Hammett σ) and steric (Taft Es) parameters for substituents like the 4-chlorophenylazo group .
  • Crystallography: Resolve X-ray structures of inhibitor-enzyme complexes to identify binding mode variations .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, EPR) elucidate the redox behavior of the azo group in this compound?

Methodological Answer:

  • 2D-NMR (COSY, HSQC): Map coupling between azo-linked protons and adjacent aromatic carbons to confirm conjugation stability .
  • Electron paramagnetic resonance (EPR): Detect radical intermediates during azo group reduction (e.g., in the presence of NADPH oxidase) .
  • Cyclic voltammetry: Measure redox potentials to assess susceptibility to enzymatic or environmental reduction .

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